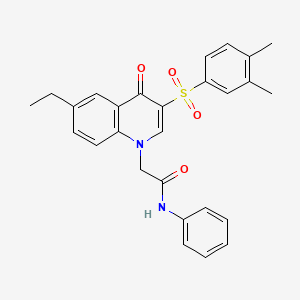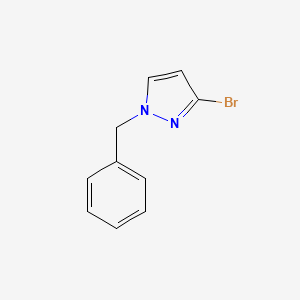
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6BrClO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a nine-carbon ring structure with a bromine atom attached to one carbon and a chlorine atom attached to another . The exact positions of these atoms on the ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 245.5 .Aplicaciones Científicas De Investigación
Brominated Precursors in Synthesis
Brominated compounds like 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one serve as versatile precursors in the synthesis of various heterocyclic compounds. For instance, brominated trihalomethylenones have been explored for their utility in generating 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions. These reactions yield a variety of functional groups, including 3-ethoxymethyl, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazoles, highlighting the role of brominated compounds in facilitating diverse chemical transformations (Martins et al., 2013).
Building Blocks in Organic Synthesis
Compounds such as 1-bromo-3-buten-2-one have been investigated for their potential as building blocks in organic synthesis. These compounds can undergo reduction, react with primary amines to form 5-membered-aza-heterocycles, and interact with activated methylene compounds to create 5-membered-carbocycles. Such studies demonstrate the utility of bromo-substituted compounds in constructing complex molecular architectures, albeit with varying yields and efficiencies depending on the reaction conditions and protocols used (Westerlund et al., 2001).
Crystal Structural Analysis
The structural analysis of bromo-chloro-substituted compounds provides insights into their molecular conformations and assembly modes in crystals. Research into 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin derivatives has revealed significant differences in the molecular structures and crystallization patterns of these compounds, influenced by proton migration and the nature of substituents. Such studies are crucial for understanding the physicochemical properties and potential applications of bromo-chloro-substituted compounds in materials science and pharmaceuticals (Kravtsov et al., 2012).
Electrophilic Substitution Reactions
Brominated compounds also play a significant role in electrophilic substitution reactions, serving as substrates for selective amination processes. For example, the amination of 5-bromo-2-chloropyridine catalyzed by palladium-Xantphos complexes demonstrates high chemoselectivity, yielding amino-substituted pyridines with excellent yields. Such reactions underscore the importance of brominated substrates in facilitating regioselective modifications, which are fundamental in synthesizing compounds with desired functional properties (Ji et al., 2003).
Safety and Hazards
The safety data sheet (SDS) for 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one indicates that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that multiple pathways are affected.
Pharmacokinetics
It is noted that the compound has high gi absorption , which suggests that it may have good bioavailability.
Result of Action
Based on the known activities of similar indole derivatives , it can be inferred that the compound may have a range of effects at the molecular and cellular level.
Propiedades
IUPAC Name |
5-bromo-7-chloro-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRQFNQYLBNEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methylthieno[2,3-c]pyridin-5-ol](/img/structure/B2970743.png)


![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone](/img/structure/B2970751.png)
![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)
![1-(2-((2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2970755.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)